molecular formula C18H13BrN2O3S B6138098 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

Cat. No. B6138098
M. Wt: 417.3 g/mol
InChI Key: GJROVPFMSIPPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinones. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that the compound inhibits the activity of specific enzymes involved in cancer cell proliferation and inflammation, leading to cell death and reduced inflammation.
Biochemical and Physiological Effects:
2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and exhibit neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone in lab experiments is its significant anticancer activity against various cancer cell lines. However, one of the main limitations is the lack of information on its toxicity and potential side effects.

Future Directions

There are several future directions for research on 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. These include further studies on its mechanism of action, toxicity, and potential side effects. Additionally, the compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of new analogs of the compound could be explored to enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst to obtain 2-(4-bromophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with thiourea and a base catalyst to obtain the final product.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-hydroxy-3-phenylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S/c19-13-8-6-12(7-9-13)15(22)11-25-18-20-16(23)10-17(24)21(18)14-4-2-1-3-5-14/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJROVPFMSIPPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-hydroxy-3-phenyl-4(3H)-pyrimidinone

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